GNE-0723

GluN2A PAM NMDAR subunit selectivity

Researchers requiring sustained GluN2A-NMDAR potentiation in vivo often face compounds with poor brain penetration or off-target subunit activity. GNE-0723 addresses this with brain-penetrant, GluN2A-selective PAM activity (EC50 21 nM; ~300× selectivity over GluN2C/D). • Oral bioavailability with unbound brain concentrations >EC50 for ≥8 h at 3 mg/kg • Activity-dependent mechanism with use-dependent potentiation of synaptic currents • Thiazolopyrimidinone scaffold distinct from pyridopyrimidinone-based PAMs Supplied with ≥98% purity and full analytical documentation for reliable research.

Molecular Formula C16H8ClF6N5OS
Molecular Weight 467.7744
CAS No. 1883518-31-7
Cat. No. B607673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-0723
CAS1883518-31-7
SynonymsGNE-0723;  GNE 0723;  GNE0723.
Molecular FormulaC16H8ClF6N5OS
Molecular Weight467.7744
Structural Identifiers
SMILESC1C(C1C2=C(SC3=NC(=CC(=O)N23)CN4C(=CC(=N4)C(F)(F)F)Cl)C(F)(F)F)C#N
InChIInChI=1S/C16H8ClF6N5OS/c17-10-3-9(15(18,19)20)26-27(10)5-7-2-11(29)28-12(8-1-6(8)4-24)13(16(21,22)23)30-14(28)25-7/h2-3,6,8H,1,5H2/t6-,8+/m0/s1
InChIKeyFTIBNGABJNFFAI-POYBYMJQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GNE-0723 (CAS 1883518-31-7): Thiazolopyrimidinone-Class GluN2A-Selective NMDAR Positive Allosteric Modulator for Neuroscience Research Procurement


GNE-0723 (CAS 1883518-31-7) is a thiazolopyrimidinone-based positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR) that demonstrates selective potentiation of GluN2A subunit-containing receptors. The compound was discovered through structure-guided optimization of a high-throughput screening hit and represents a structurally distinct chemotype within the GluN2A PAM field [1]. GNE-0723 is characterized by brain penetrance and an EC50 of 21 nM for GluN2A-containing NMDARs, with substantially reduced potency at GluN2C (7.4 μM) and GluN2D (6.2 μM) subtypes, establishing a baseline subunit selectivity profile [2].

GNE-0723 (CAS 1883518-31-7): Why Alternative GluN2A PAMs or Generic NMDAR Modulators Cannot Substitute for This Compound


Substitution of GNE-0723 with other GluN2A PAMs or broader NMDAR modulators is not scientifically justified without rigorous re-validation. GNE-0723 exhibits a distinct combination of nanomolar potency (EC50 21 nM), a specific subunit selectivity ratio (~300-350× for GluN2A over GluN2C/D), and a unique thiazolopyrimidinone scaffold that confers differential binding interactions at the GluN1/GluN2A ligand-binding domain interface [1]. Alternative GluN2A PAMs such as GNE-5729 (EC50 37 nM), GNE-6901 (EC50 382 nM), and GluN2A PAM (R)-9 (EC50 510 nM) each possess different potency windows, selectivity fingerprints, and pharmacokinetic profiles, meaning that observed in vitro potentiation magnitudes and in vivo efficacy cannot be extrapolated across compounds [2]. Furthermore, GNE-0723's activity-dependent mechanism—characterized by a leftward shift in glutamate EC50 and use-dependent potentiation—differs mechanistically from other PAMs that may operate through distinct allosteric coupling modes [3].

GNE-0723 (CAS 1883518-31-7) Quantitative Differentiation Evidence: Potency, Selectivity, Brain Penetration, and In Vivo Pharmacodynamics


GNE-0723 vs. GNE-5729: Nanomolar Potency and Subunit Selectivity Profile Comparison

GNE-0723 demonstrates superior potency at GluN2A-containing NMDARs compared to the structurally related pyridopyrimidinone analog GNE-5729, with EC50 values of 21 nM versus 37 nM respectively [1]. The selectivity window against AMPA receptors is also differentiated: GNE-5729 was specifically engineered for increased AMPAR selectivity relative to GNE-0723, with the pyridopyrimidinone scaffold conferring a >100-fold improvement in AMPAR selectivity [2]. This differential selectivity profile means that GNE-0723 remains the preferred tool compound when maximal GluN2A potentiation potency is required and AMPAR cross-reactivity is not the primary experimental concern.

GluN2A PAM NMDAR subunit selectivity EC50 comparison

GNE-0723 Subunit Selectivity: Quantified Discrimination Between GluN2A and GluN2C/D Subtypes

GNE-0723 exhibits a substantial subunit selectivity window: EC50 for GluN2A is 21 nM, while EC50 for GluN2C is 7.4 μM and for GluN2D is 6.2 μM [1]. This translates to a selectivity ratio of approximately 352-fold for GluN2A over GluN2C and 295-fold over GluN2D. In contrast, many early-generation NMDAR PAMs show limited subunit discrimination (typically <10-fold selectivity) or potentiate multiple GluN2 subtypes with comparable efficacy [2]. This level of selectivity is functionally meaningful because GluN2C and GluN2D are differentially expressed in distinct brain regions (e.g., cerebellum, thalamus, interneurons) and their non-selective activation could confound interpretation of circuit-specific effects.

NMDAR subunit selectivity GluN2A vs GluN2C GluN2A vs GluN2D off-target activity

GNE-0723 Brain Penetration and Unbound Brain Concentrations Relative to EC50

GNE-0723 achieves brain penetration with unbound brain concentrations that exceed the in vitro GluN2A EC50 across a therapeutically relevant time window. Following oral administration of 3 mg/kg in mice, unbound brain concentrations of GNE-0723 were maintained above the 21 nM EC50 for at least 8 hours [1]. At 10 mg/kg oral dosing, unbound plasma concentrations reached approximately 100 nM, a 5-fold multiple over the GluN2A EC50 [2]. In comparison, the structurally related GNE-5729 was designed with an improved pharmacokinetic profile but with a trade-off in GluN2A potency (37 nM EC50), meaning that while both compounds are brain-penetrant, GNE-0723 achieves equivalent free brain multiples of the EC50 at lower administered doses [3]. This is particularly relevant for chronic dosing studies where minimizing compound load is advantageous.

blood-brain barrier penetration unbound brain concentration in vivo target engagement CNS pharmacokinetics

GNE-0723 Activity-Dependent Mechanism: Leftward Shift in Glutamate EC50

GNE-0723 exhibits an activity-dependent mode of action characterized by a significant leftward shift in the glutamate concentration-response curve. In the presence of 1 μM GNE-0723, the EC50 of glutamate for activating GluN1/GluN2A NMDARs was shifted leftward compared to control conditions (n = 4/group; p = 0.03 by Wilcoxon rank sum test) [1]. This reflects increased sensitivity of the NMDAR to the endogenous agonist, a mechanism distinct from PAMs that primarily increase maximal response (efficacy) without affecting agonist potency. Additionally, GNE-0723 demonstrates use-dependent potentiation: repeated stimulation at 30-second inter-stimulus intervals produced significant increases in NMDAR EPSC area (p < 0.05) and decay time constant (p < 0.001) relative to baseline, whereas DMSO vehicle control showed no such potentiation [2]. Other GluN2A PAMs, such as GNE-6901 (EC50 382 nM), have been reported to operate through binding to a distinct allosteric site at the GluN1/GluN2A LBD dimer interface and may exhibit different activity-dependence profiles [3].

NMDAR gating glutamate sensitivity allosteric modulation mechanism use-dependent potentiation

GNE-0723 (CAS 1883518-31-7): Optimal Research Applications Based on Quantified Differentiation Evidence


In Vivo Synaptic Plasticity and Cognitive Enhancement Studies Requiring Sustained Target Engagement

Based on demonstrated unbound brain concentrations exceeding the 21 nM EC50 for ≥8 hours following 3 mg/kg oral dosing [1], GNE-0723 is optimally suited for chronic in vivo studies of hippocampal long-term potentiation (LTP) and cognitive behavioral paradigms (e.g., novel object recognition, Morris water maze) where sustained GluN2A PAM exposure throughout the testing period is required. The brain penetration profile eliminates the need for intracerebroventricular administration, enabling non-invasive oral dosing that better models translational therapeutic scenarios.

Electrophysiological Studies of GluN2A-Specific NMDAR Modulation in Native Tissue

The activity-dependent mechanism of GNE-0723—characterized by a leftward shift in glutamate EC50 and use-dependent potentiation of synaptic currents [1]—makes this compound particularly valuable for electrophysiological studies in acute brain slices or cultured neurons where the goal is to examine the functional consequences of enhancing endogenous GluN2A-NMDAR signaling. The ~300-350× selectivity window over GluN2C/D [2] ensures that observed effects in forebrain regions (hippocampus, cortex) can be attributed primarily to GluN2A-containing receptors rather than off-target modulation of cerebellar or thalamic NMDAR populations.

Comparative Pharmacology Studies Evaluating GluN2A PAM Scaffold Diversity

GNE-0723 represents a thiazolopyrimidinone chemotype that is structurally distinct from pyridopyrimidinone-based PAMs (e.g., GNE-5729) and other scaffolds such as GNE-6901 [1]. Its 21 nM GluN2A potency and defined selectivity profile provide a benchmark for evaluating structure-activity relationships across chemical series. Procurement of GNE-0723 enables direct head-to-head comparisons of PAM efficacy, allosteric binding mode (as inferred from X-ray structural studies), and downstream functional outcomes without confounding by variable potency or brain penetration.

Disease-Relevant Preclinical Models of Cognitive Impairment

Published evidence demonstrates that GNE-0723 improves outcomes in Dravet syndrome and Alzheimer's disease models [1]. The compound's ability to cross the blood-brain barrier and potentiate GluN2A-NMDARs—receptors critical for synaptic plasticity and memory function—supports its application in preclinical studies of cognitive deficits associated with schizophrenia, age-related cognitive decline, or neurodevelopmental disorders where GluN2A hypofunction has been implicated [2].

Technical Documentation Hub

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